

# Formulation of Functional Foods with Enocyanin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enocyanin**, a natural food colorant rich in anthocyanins extracted from grape pomace, is gaining significant interest for the development of functional foods due to its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers and professionals working on the formulation of functional foods fortified with **enocyanin**. These guidelines cover stability, analytical methods for bioactivity assessment, and practical formulation considerations for various food matrices.

# Physicochemical Properties and Stability of Enocyanin

**Enocyanin**'s stability is crucial for its efficacy as a functional ingredient. Its color and antioxidant capacity are significantly influenced by pH, temperature, light, and the food matrix.

Table 1: Stability of **Enocyanin** under Various Conditions



Parameter	Condition	Observation	Impact on Functional Food Formulation
рН	pH < 3	Intense red color, high stability.[1]	Ideal for acidic beverages like fruit juices and sports drinks.
pH 4-5	Colorless or faintly colored.	May not be suitable for products in this pH range if color is desired.	
pH > 7	Unstable, degradation to brown compounds.	Avoid alkaline food matrices.	•
Temperature	Low Temperature (4°C)	High stability.	Refrigerated products like yogurt and dairy beverages are excellent carriers.
High Temperature (>60°C)	Degradation follows first-order kinetics; loss of color and antioxidant activity.[2]	Use processing methods that minimize heat exposure, such as flash pasteurization or aseptic filling.[3] Encapsulation can improve thermal stability.	
Light	Exposure to UV and visible light	Accelerates degradation.	Use opaque packaging materials to protect the final product.



Food Matrix	Presence of ascorbic acid	Can accelerate anthocyanin degradation.[4]	Consider using encapsulation or copigmentation with other polyphenols to enhance stability.[4][5]
Presence of proteins (e.g., whey)	Can form complexes that enhance stability. [4]	Dairy-based functional foods can be a good choice for enocyanin fortification.	
Presence of sugars and polysaccharides	Can have a stabilizing effect.[6]	Sweetened beverages and yogurts may offer a protective matrix.	

# Application Notes for Functional Food Formulation Functional Beverages

**Enocyanin** is well-suited for acidic beverages where it imparts a stable red color and antioxidant benefits.

- Formulation Guidelines:
  - o pH: Maintain the final product pH between 2.5 and 3.5 for optimal color and stability.
  - Sweeteners: High-fructose corn syrup or sucrose can be used. Natural sweeteners like stevia are also compatible.
  - Acidulants: Citric acid is commonly used to adjust the pH.
  - Processing: Utilize flash pasteurization or high-pressure processing to minimize thermal degradation.[3]
  - Packaging: Use light-blocking packaging such as amber PET bottles or cartons.
- Shelf-Life Considerations: The shelf life of beverages containing enocyanin can be determined by accelerated testing, monitoring the degradation of anthocyanins over time at



elevated temperatures.[7]

## **Functional Dairy Products (Yogurt)**

Yogurt provides a favorable acidic and refrigerated environment for **enocyanin**.

- Formulation Guidelines:
  - Incorporation: Enocyanin can be added to the fruit preparation or directly to the yogurt base post-fermentation.
  - Stability: The presence of milk proteins can enhance the stability of anthocyanins.[4]
     However, some lactic acid bacteria strains may produce enzymes that can degrade anthocyanins.[8] Encapsulation of enocyanin can improve its stability in yogurt.[4][6]
  - Sensory Analysis: Conduct sensory evaluations to ensure that the addition of enocyanin does not negatively impact the flavor and texture of the yogurt.[1][9]
- Challenges:
  - Potential for color fading during storage.
  - Interaction with other ingredients affecting texture and flavor.[5][10][11][12]

# Experimental Protocols Quantification of Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of **enocyanin**.

- Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[10][13][14]
- Materials:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl)



- Methanol (spectrophotometric grade)
- Enocyanin extract
- Positive control (e.g., Ascorbic acid, Trolox)
- Spectrophotometer and cuvettes or microplate reader
- Procedure:
  - Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
  - Sample Preparation: Prepare a series of dilutions of the enocyanin extract in methanol.
  - Reaction: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.
  - Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
  - Measurement: Measure the absorbance at 517 nm against a methanol blank.
  - Calculation: Calculate the percentage of radical scavenging activity using the following formula:

#### [13][15][16][17][18]

### **Assessment of Cytotoxicity: MTT Assay**

This protocol assesses the potential cytotoxicity of **enocyanin** on cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells. [3][15][19][20]
- Materials:
  - Cell line (e.g., Caco-2, RAW 264.7)



- Cell culture medium
- Enocyanin extract
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well plates
- Microplate reader
- Procedure:
  - Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells/well and incubate for 24 hours.
  - Treatment: Treat the cells with various concentrations of the **enocyanin** extract and incubate for 24-48 hours. Include untreated cells as a control.
  - $\circ$  MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
  - $\circ$  Solubilization: Add 100  $\mu L$  of the solubilization solution to each well to dissolve the formazan crystals.
  - Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
  - Calculation: Express the results as a percentage of cell viability relative to the untreated control.

# **In Vitro Anti-inflammatory Assay**

This protocol evaluates the anti-inflammatory effects of **enocyanin** by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. [2][21][22][23][24]



• Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophage cells, leading to the production of NO and pro-inflammatory cytokines like TNF-α and IL-6. **Enocyanin**'s anti-inflammatory potential is assessed by its ability to inhibit these inflammatory mediators.

#### Materials:

- RAW 264.7 macrophage cell line
- Cell culture medium (DMEM)
- Lipopolysaccharide (LPS)
- Enocyanin extract
- Griess Reagent for NO measurement
- ELISA kits for TNF-α and IL-6 measurement

#### • Procedure:

- Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates and allow them to adhere. Pre-treat the cells with different concentrations of enocyanin extract for 1 hour.
- Inflammatory Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a
  negative control (cells only), a positive control (cells + LPS), and sample groups (cells +
  enocyanin + LPS).
- Nitric Oxide (NO) Measurement:
  - Collect the cell culture supernatant.
  - Mix 100 μL of supernatant with 100 μL of Griess Reagent.
  - Incubate for 10 minutes at room temperature.
  - Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.



- Cytokine Measurement (TNF-α and IL-6):
  - Collect the cell culture supernatant.
  - Quantify the levels of TNF- $\alpha$  and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the **enocyanin**-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

# In Vitro Bioavailability Assessment using Caco-2 Cell Model

This protocol simulates the absorption of **enocyanin** across the intestinal epithelium. [14][20] [25][26][27]

- Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a
  monolayer that mimics the human intestinal barrier. This model is used to assess the
  transport of compounds from the apical (intestinal lumen) to the basolateral (bloodstream)
  side.
- Materials:
  - Caco-2 cell line
  - Cell culture medium (DMEM)
  - Transwell inserts (0.4 μm pore size)
  - Enocyanin extract
  - Hanks' Balanced Salt Solution (HBSS)
  - HPLC system for quantification
- Procedure:



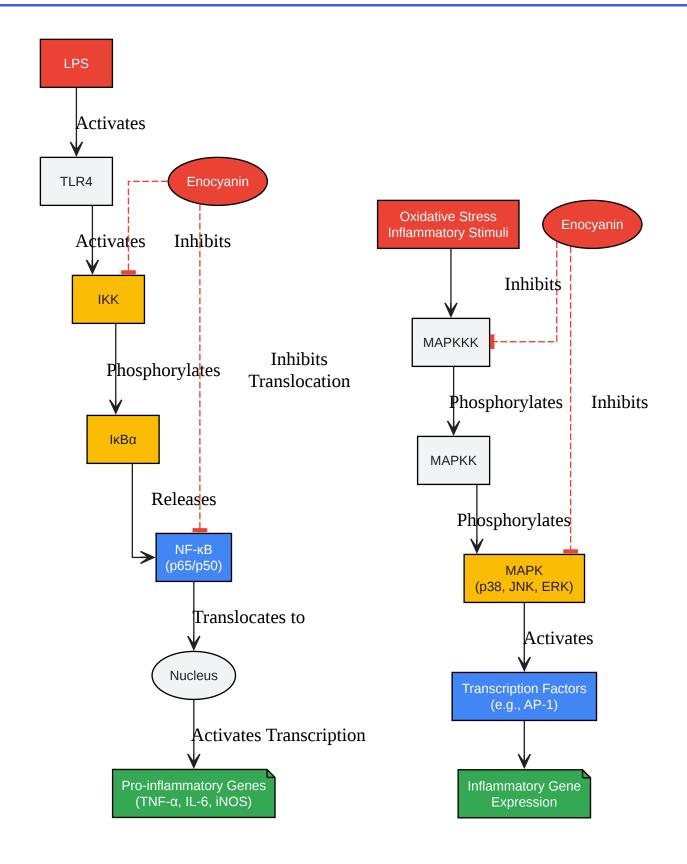
- Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
- Transport Experiment:
  - Wash the Caco-2 monolayer with pre-warmed HBSS.
  - Add the enocyanin extract (dissolved in HBSS) to the apical side of the Transwell insert.
  - Add fresh HBSS to the basolateral side.
  - Incubate at 37°C.
  - Collect samples from the basolateral side at different time points (e.g., 30, 60, 90, 120 minutes).
  - Also, collect the final sample from the apical side and lyse the cells to determine the amount of absorbed anthocyanins.
- Quantification: Analyze the concentration of anthocyanins in the collected samples using HPLC.
- Apparent Permeability Coefficient (Papp) Calculation:

where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

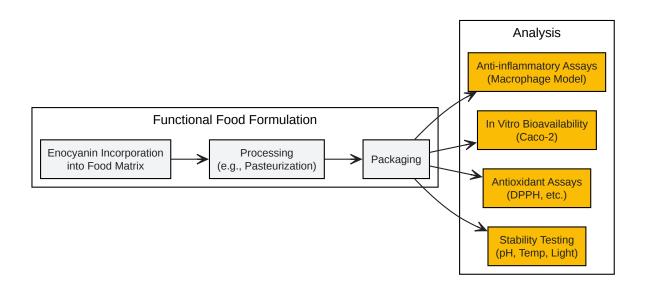
# Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Enocyanin

**Enocyanin** exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.









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# Methodological & Application





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